molecular formula C13H13IN2O3 B8272780 methyl 4-iodo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate

methyl 4-iodo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B8272780
M. Wt: 372.16 g/mol
InChI Key: QGCNORYLIOJCNZ-UHFFFAOYSA-N
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Patent
US09221834B2

Procedure details

A solution of methyl 4-iodo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate (587.8 mg, 1.579 mmol), trimethylboroxine (883 μL, 6.32 mmol) and 1,1′-bis(di-tert-butylphosphino)ferrocene palladium dichloride (103 mg, 0.158 mmol) in THF (2.6 mL) was degassed by bubbling N2 through the solution. 1N K2CO3 (2.6 mL) was added and N2 was bubbled through the mixture for 30 s. The mixture was heated in a sealed tube at 60° C. overnight. Another 4 eq. of trimethylboroxine was added and the reaction was subjected to microwave irradiation (120° C., 30 min). The reaction mixture was filtered through a plug of silica, eluted with EtOAc and the filtrate was washed with 1N aq. NaOH (2×30 mL), dried (Na2SO4) and concentrated in vacuo to afford the crude product. This was purified by flash chromatography (Biotage Horizon, 25M, Si, ˜20 mL/min, 100% hexanes for 144 mL, gradient to 20% EtOAc in hexanes over 2394 mL) to afford methyl 3-(4-methoxyphenyl)-1,4-dimethyl-1H-pyrazole-5-carboxylate, as a colorless solid. Rf=0.33 (20% EtOAc/hexanes). LCMS calc.=261.03. found=261.12 (M+H)+. 1H NMR (600 MHz, CDCl3): δ 7.51 (d, J=8.5 Hz, 2H); 6.96 (d, J=8.5 Hz, 2H); 4.16 (s, 3H); 3.92 (s, 3H); 3.83 (s, 3H); 2.36 (s, 3H).
Quantity
587.8 mg
Type
reactant
Reaction Step One
Quantity
883 μL
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
solvent
Reaction Step One
Quantity
103 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[C:3]([C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)=[N:4][N:5]([CH3:11])[C:6]=1[C:7]([O:9][CH3:10])=[O:8].[CH3:20]B1OB(C)OB(C)O1>C1COCC1.[Pd](Cl)Cl.C(P(C(C)(C)C)[C-]1C=CC=C1)(C)(C)C.[C-]1(P(C(C)(C)C)C(C)(C)C)C=CC=C1.[Fe+2]>[CH3:19][O:18][C:15]1[CH:16]=[CH:17][C:12]([C:3]2[C:2]([CH3:20])=[C:6]([C:7]([O:9][CH3:10])=[O:8])[N:5]([CH3:11])[N:4]=2)=[CH:13][CH:14]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
587.8 mg
Type
reactant
Smiles
IC=1C(=NN(C1C(=O)OC)C)C1=CC=C(C=C1)OC
Name
Quantity
883 μL
Type
reactant
Smiles
CB1OB(OB(O1)C)C
Name
Quantity
2.6 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
103 mg
Type
catalyst
Smiles
[Pd](Cl)Cl.C(C)(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[C-]1(C=CC=C1)P(C(C)(C)C)C(C)(C)C.[Fe+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CB1OB(OB(O1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by bubbling N2 through the solution
ADDITION
Type
ADDITION
Details
1N K2CO3 (2.6 mL) was added
CUSTOM
Type
CUSTOM
Details
N2 was bubbled through the mixture for 30 s
Duration
30 s
CUSTOM
Type
CUSTOM
Details
the reaction was subjected to microwave irradiation (120° C., 30 min)
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a plug of silica
WASH
Type
WASH
Details
eluted with EtOAc
WASH
Type
WASH
Details
the filtrate was washed with 1N aq. NaOH (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography (Biotage Horizon, 25M, Si, ˜20 mL/min, 100% hexanes for 144 mL, gradient to 20% EtOAc in hexanes over 2394 mL)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=NN(C(=C1C)C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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